Dibromodifluoromethane

Description

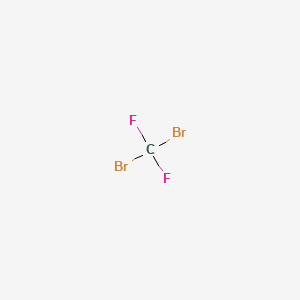

Structure

3D Structure

Properties

IUPAC Name |

dibromo(difluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBr2F2/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSZCFSOHXEJQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBr2F2 | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1419 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058789 | |

| Record name | Dibromodifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibromodifluoromethane is a colorless, nonflammable liquid. It may cause illness from ingestion and may be irritating to skin. If exposed to high temperatures it may emit toxic fumes. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used as a fire extinguishing agent., Colorless, heavy liquid or gas (above 76 degrees F) with a characteristic odor; [NIOSH], COLOURLESS GAS OR LIQUID WITH CHARACTERISTIC ODOUR., Colorless, heavy liquid or gas (above 76 °F) with a characteristic odor. | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Difluorodibromomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1419 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIFLUORODIBROMOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/591 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Difluorodibromomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0214.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

76 °F at 760 mmHg (NIOSH, 2023), 25 °C @ 760 mm Hg, 22.8 °C, 76 °F | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1419 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIFLUORODIBROMOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/591 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Difluorodibromomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0214.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Sol in ether, acetone, benzene, and water., Sol in methanol; insol in water, Solubility in water: none, Insoluble | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1419 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Difluorodibromomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0214.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.29 at 59 °F (NIOSH, 2023) - Denser than water; will sink, 2.3063 g/cu m @ 15 °C, Density (gas): 8.7 kg/m³, 2.29 at 59 °, (59 °F): 2.29 | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1419 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIFLUORODIBROMOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/591 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Difluorodibromomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0214.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

7.2 (AIR= 1), Relative vapor density (air = 1): 7.2 | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1419 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

620 mmHg (NIOSH, 2023), 820.0 [mmHg], 820 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 83, 620 mmHg | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Difluorodibromomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1419 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIFLUORODIBROMOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/591 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Difluorodibromomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0214.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless heavy liq, COLORLESS GAS, Colorless, heavy liquid or gas (above 76 degrees F). | |

CAS No. |

75-61-6 | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibromodifluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromodifluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, dibromodifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibromodifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromodifluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82022727JD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1419 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIFLUORODIBROMOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/591 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methane, dibromodifluoro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PA72D288.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-231 °F (NIOSH, 2023), -110.1 °C, -101.1 °C, -231 °F | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBROMODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1419 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIFLUORODIBROMOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/591 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Difluorodibromomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0214.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Dibromodifluoromethane: A Technical Guide for Researchers

An In-depth Whitepaper on the Properties, Synthesis, and Applications of Dibromodifluoromethane (CAS No. 75-61-6)

This compound, also known as Halon 1202, is a halomethane with the chemical formula CBr₂F₂.[1] Historically recognized for its efficacy as a fire extinguishing agent, its utility in modern chemical synthesis is of increasing interest to researchers and professionals in drug development.[1][2] This document provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, safety protocols, and applications.

Chemical Identification and Properties

This compound is a colorless, nonflammable liquid or gas, depending on the ambient temperature, with a characteristic odor.[2][3][4] It is denser than water and is generally insoluble in water but soluble in organic solvents such as ether, acetone, and benzene.[2][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 75-61-6 | [2][6] |

| Molecular Formula | CBr₂F₂ | [1][2] |

| Molecular Weight | 209.82 g/mol | [1][2] |

| Appearance | Colorless liquid or gas | [1][2][3] |

| Odor | Characteristic odor | [2][3] |

| Boiling Point | 22-23 °C (71.6-73.4 °F) at 760 mmHg | [7] |

| Melting Point | -142 to -141 °C (-223.6 to -221.8 °F) | [7][8] |

| Density (liquid) | 2.297 g/mL at 25 °C | [7] |

| Vapor Density | 7.24 (air = 1) | [7] |

| Vapor Pressure | 12.79 psi (88.18 kPa) at 20 °C | [7] |

| Solubility | Insoluble in water; soluble in ether, acetone, and benzene.[2][5] | |

| LogP | 1.99 | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | dibromo(difluoro)methane | [1][2][6] |

| Synonyms | Difluorodibromomethane, Halon 1202, Freon 12B2, R 12B2 | [1][6][9] |

| InChI | InChI=1S/CBr2F2/c2-1(3,4)5 | [1][2] |

| InChI Key | AZSZCFSOHXEJQE-UHFFFAOYSA-N | [1][2] |

| SMILES | C(F)(F)(Br)Br | [2] |

| UN Number | 1941 | [1][4] |

Synthesis of this compound

This compound can be synthesized through several methods, primarily involving the halogenation of methane (B114726) derivatives.

Vapor Phase Bromination of Difluoromethane (B1196922)

One common method for producing this compound is the vapor-phase bromination of difluoromethane (CH₂F₂).[1][2] This reaction is typically carried out at elevated temperatures, where difluoromethane reacts with bromine (Br₂) to yield this compound.[2]

Fluorination of Carbon Tetrabromide

Another synthetic route involves the fluorination of carbon tetrabromide (CBr₄).[1][2] In this process, carbon tetrabromide is reacted with a fluorinating agent to replace two of the bromine atoms with fluorine atoms, resulting in the formation of this compound.

Caption: Synthesis pathways for this compound.

Experimental Protocols and Applications

While historically used as a fire suppressant, this compound's role as a Class I ozone-depleting substance has curtailed this application.[1] However, it remains a valuable reagent in organic synthesis, particularly for introducing the difluoromethylene (-CF₂-) group into molecules.

Synthesis of Diazidodifluoromethane

A notable recent application of this compound is in the synthesis of diazidodifluoromethane.[10] This reaction involves the nucleophilic substitution of the bromine atoms with azide (B81097) ions. A study has shown that this conversion can be achieved using sodium azide with an alkanethiolate initiator.[10] The resulting diazidodifluoromethane is a stable precursor for creating difluoromethylene-containing bis(1,2,3-triazoles) through copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry).[10]

Role in Drug Development

The incorporation of fluorine-containing functional groups is a critical strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[11][12] The difluoromethylene group, in particular, can serve as a bioisostere for other functional groups and can modulate the physicochemical properties of a molecule. This compound serves as a key intermediate for introducing this valuable moiety into complex organic molecules, thereby playing an indirect but significant role in the development of novel therapeutics.[]

Caption: Synthesis of bis(1,2,3-triazoles) from this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.[14]

Hazard Identification

It is classified as a substance that may cause drowsiness or dizziness and can displace oxygen, leading to rapid suffocation in confined spaces.[14] Direct contact with the cold liquid or gas can cause frostbite.[14]

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement | Precautionary Statement |

| GHS07: Exclamation mark[1] | Warning [1][15] | H420: Harms public health and the environment by destroying ozone in the upper atmosphere.[15] | P502: Refer to manufacturer or supplier for information on recovery or recycling.[15] |

Exposure Controls and Personal Protection

When handling this compound, appropriate personal protective equipment (PPE) should be worn, including safety goggles, chemical-resistant gloves, and a lab coat.[15][16] In case of inadequate ventilation, respiratory protection is necessary.[14]

-

Inhalation: Remove the person to fresh air and seek medical attention if they feel unwell.[14]

-

Skin Contact: Remove contaminated clothing and rinse the skin with water.[8]

-

Eye Contact: Rinse eyes with plenty of water and seek medical attention.[8]

Storage and Disposal

Store containers in a cool, well-ventilated place, protected from sunlight.[14][15] Disposal of contents and containers must be in accordance with local, national, and international regulations.[14]

Conclusion

This compound, with CAS number 75-61-6, is a compound with well-documented physical and chemical properties. While its use as a fire extinguishing agent has been phased out due to environmental concerns, it continues to be a relevant intermediate in synthetic organic chemistry.[1] Its ability to serve as a precursor for the difluoromethylene group makes it a valuable tool for researchers and scientists, particularly in the field of drug discovery and development where the unique properties of fluorinated compounds are highly sought after.[11][12] Strict adherence to safety protocols is essential when handling this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 75-61-6 [smolecule.com]

- 3. DIFLUORODIBROMOMETHANE | Occupational Safety and Health Administration [osha.gov]

- 4. This compound | CBr2F2 | CID 6382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound [chemeurope.com]

- 7. This compound = 95.0 GC 75-61-6 [sigmaaldrich.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. From boom to bloom: synthesis of diazidodifluoromethane, its stability and applicability in the ‘click’ reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05128A [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]

- 15. lookchem.com [lookchem.com]

- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Synthesis and Discovery of Dibromodifluoromethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromodifluoromethane (CBr₂F₂), a halogenated methane (B114726) derivative also known as Halon 1202 or Freon 12B2, has a significant history in both industrial applications and synthetic chemistry. Initially explored during the burgeoning field of refrigerant research in the 1930s, its unique properties led to its prominent use as a highly effective fire suppression agent.[1] Beyond its historical applications, this compound serves as a valuable C1 building block in organic synthesis, particularly for the introduction of the difluoromethylene group. This guide provides a comprehensive overview of the discovery, synthesis, and key properties of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers and professionals in the field.

Discovery and Historical Context

The discovery of this compound is rooted in the extensive research into chlorofluorocarbons (CFCs) and other halomethanes for refrigeration applications that took place in the early to mid-20th century. While not adopted as a primary refrigerant, its exceptional fire-extinguishing capabilities were quickly recognized.[1] This led to its classification as a Halon, specifically Halon 1202, and its widespread use in fire extinguishers for its ability to suppress flames without leaving a residue. However, due to its ozone-depleting potential, its production and use have been significantly curtailed under international agreements such as the Montreal Protocol. Despite its environmental concerns, this compound remains a compound of interest in synthetic chemistry.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is essential for its safe handling, application in synthesis, and characterization of reaction products.

Physical Properties

| Property | Value | Source |

| Molecular Formula | CBr₂F₂ | [1] |

| Molecular Weight | 209.82 g/mol | [1] |

| Appearance | Colorless, non-flammable liquid or gas | [1][2] |

| Odor | Characteristic odor | [2][3] |

| Boiling Point | 22.8 °C (73.0 °F; 295.9 K) | [1] |

| Melting Point | -141 °C (-221.8 °F; 132.15 K) | [4] |

| Density (liquid) | 2.297 g/mL at 25 °C | [4] |

| Vapor Pressure | 83 kPa at 20 °C | [1] |

| Solubility | Insoluble in water; Soluble in ether, acetone, benzene | [1] |

| Refractive Index (n20/D) | 1.398 | [4] |

Spectroscopic Data

| Spectrum Type | Key Peaks / Signals | Source |

| Mass Spectrometry (EI) | m/z 129, 131, 210 | [5] |

| Infrared (IR) Spectroscopy | C-F and C-Br stretching and bending modes | [2][5] |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Data available through spectral databases | [5] |

| ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) | Data available through spectral databases | [5][6] |

Synthesis of this compound

This compound can be synthesized through several key methods, primarily involving the halogenation of methane derivatives. The two most prominent methods are the vapor-phase bromination of difluoromethane (B1196922) and the fluorination of carbon tetrabromide.

Vapor-Phase Bromination of Difluoromethane

This method involves the direct bromination of difluoromethane (CH₂F₂) at elevated temperatures. The reaction proceeds via a free-radical chain mechanism.

-

Reaction Setup: A vapor-phase mixture of difluoromethane and molecular bromine is passed through a heated reaction zone. The reactor can be an inert tube, such as one made of nickel or a nickel alloy, and can be packed with a material to increase surface area.

-

Reactant Ratios: The molar ratio of bromine to difluoromethane can be varied to control the product distribution. For the production of this compound, a molar ratio of bromine to difluoromethane of at least 1:1 is used, with ratios up to 25:1 being reported.[7]

-

Reaction Temperature: The reaction is typically conducted at a temperature between 400 °C and 600 °C.[7]

-

Contact Time: The contact time of the reactants in the heated zone is generally maintained between 1 and 25 seconds.[7]

-

Product Isolation and Purification: The product stream exiting the reactor is a mixture of unreacted starting materials, the desired this compound, bromodifluoromethane (B75531), and hydrogen bromide. The products are separated by fractional distillation. Unreacted starting materials can be recycled.

Caption: Vapor-phase bromination of difluoromethane.

Fluorination of Carbon Tetrabromide

This method involves a halogen exchange reaction where bromine atoms in carbon tetrabromide (CBr₄) are replaced by fluorine atoms. This can be achieved using various fluorinating agents. A common approach is a variation of the Swarts reaction.

-

Fluorinating Agent: A common fluorinating agent for this reaction is antimony trifluoride (SbF₃) in the presence of a pentavalent antimony salt as a catalyst, or a mixture of antimony trifluoride and chlorine (Swarts reagent).[6]

-

Reaction Setup: The reaction is typically carried out in a suitable reactor that can withstand the corrosive nature of the reactants.

-

Reaction Conditions: Carbon tetrabromide is heated with the fluorinating agent. The temperature required can vary depending on the specific fluorinating agent and catalyst used.

-

Product Formation: The halogen exchange reaction proceeds to replace two bromine atoms with fluorine atoms to yield this compound.

-

Product Isolation: The desired product, this compound, is isolated from the reaction mixture, often by distillation.

References

- 1. CA2031887A1 - Method for the production of bromodifluoromethane - Google Patents [patents.google.com]

- 2. EP0184300A1 - Process for the preparation of bromotrifluoromethane - Google Patents [patents.google.com]

- 3. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]

- 4. EP0317125A1 - Process for the preparation of bromofluoromethane - Google Patents [patents.google.com]

- 5. EP0184896A1 - Process for the preparation of bromotrifluoromethane - Google Patents [patents.google.com]

- 6. byjus.com [byjus.com]

- 7. US2639301A - Preparation of bromofluoromethanes - Google Patents [patents.google.com]

An In-depth Technical Guide to Dibromodifluoromethane (CBr2F2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Dibromodifluoromethane (CBr2F2), also known by its ASHRAE number R-12B2 or Halon 1202. The information compiled herein is intended to serve as a crucial resource for professionals engaged in research, scientific analysis, and drug development, offering detailed data, experimental context, and safety information.

General Information and Identifiers

This compound is a halomethane and a colorless, nonflammable liquid or gas at room temperature, possessing a characteristic odor.[1][2] It was historically used as a fire extinguishing agent and a refrigerant.[3][4][5] Due to its ozone-depleting properties, its production and use have been significantly curtailed under international agreements. However, it remains a compound of interest in specialized chemical synthesis.[6][7]

| Identifier | Value |

| IUPAC Name | dibromo(difluoro)methane[2][6] |

| CAS Number | 75-61-6[2][6] |

| Molecular Formula | CBr2F2[2][6] |

| Molecular Weight | 209.82 g/mol [2][6] |

| SMILES | C(F)(F)(Br)Br[2][6] |

| InChI Key | AZSZCFSOHXEJQE-UHFFFAOYSA-N[2][6] |

| Synonyms | Halon 1202, Freon 12-B2, Carbon dibromide difluoride, R-12B2[2][8] |

Physical Properties

The physical characteristics of CBr2F2 are critical for its handling, storage, and application in experimental settings. It is a dense, volatile compound.

| Property | Value |

| Appearance | Colorless, heavy liquid or gas with a characteristic odor[1][2][9] |

| Boiling Point | 22.8 to 25.0 °C (73 to 77 °F) at 760 mmHg[1][2][10] |

| Melting Point | -141 to -110.1 °C (-222 to -166 °F)[2][3][10][11] |

| Density (Liquid) | 2.29 to 2.306 g/cm³ at 15-25 °C[2][3][6][10][11] |

| Vapor Density | 7.2 (Air = 1)[1][6][11] |

| Vapor Pressure | 83 kPa (620 mmHg) at 20 °C[1][6][8][10] |

| Refractive Index | 1.398 - 1.402 at 20 °C[3][10][11] |

| LogP (Octanol/Water Partition Coefficient) | 1.99[2] |

Solubility

| Solvent | Solubility |

| Water | Insoluble[1][2][3][4][6][8][11] |

| Organic Solvents | Soluble in ether, acetone, benzene, alcohol, and methanol[2][3][4][6][9] |

Chemical Properties and Reactivity

Stability and Decomposition: this compound is stable under normal conditions but decomposes at high temperatures.[6] When exposed to fire or extreme heat, it generates toxic and corrosive fumes, including hydrogen fluoride (B91410) and hydrogen bromide.[1][6] These decomposition products pose significant environmental and corrosion challenges.[6] The decomposition pathways are understood to proceed via free-radical mechanisms.[6]

Reactivity: CBr2F2 is incompatible with chemically active metals such as powdered aluminum, zinc, magnesium, and alkali or alkaline earth metals.[1][8] It is used as a reagent in organic synthesis, particularly in halogenation and addition reactions.[7] For instance, it can undergo addition reactions with alkenes and alkynes.

Polarity: The molecule CBr2F2 has a tetrahedral geometry. Due to the difference in electronegativity between carbon, fluorine, and bromine, the C-F and C-Br bonds are polar. The asymmetrical arrangement of these bonds results in a net dipole moment, making this compound a polar molecule.[7]

Experimental Protocols

Synthesis Method 1: Vapor-Phase Bromination of Difluoromethane (B1196922)

This is a well-established method for producing this compound.[12] The process involves the reaction of difluoromethane (CH2F2) with bromine (Br2) at elevated temperatures, typically between 250 and 600 °C. The reaction follows a free-radical chain mechanism.

-

Initiation: High temperature causes the homolytic cleavage of the bromine molecule to generate bromine radicals.

-

Br₂ → 2 Br•

-

-

Propagation: The bromine radical abstracts a hydrogen atom from difluoromethane, which then reacts with another bromine molecule.

-

Br• + CH₂F₂ → HBr + CHF₂•

-

CHF₂• + Br₂ → CBrF₂• + Br•

-

-

Termination: The reaction is terminated by the combination of radicals.

-

2 Br• → Br₂

-

2 CHF₂• → C₂H₂F₄

-

CHF₂• + Br• → CHBrF₂

-

Caption: Free-radical chain reaction for CBr2F2 synthesis.

Synthesis Method 2: Fluorination of Carbon Tetrabromide

Another synthetic route involves the fluorination of carbon tetrabromide (CBr4).[12] This process typically employs a fluorinating agent to substitute bromine atoms with fluorine atoms. Industrial applications may use catalytic fluorination in continuous flow reactor systems.[6]

Caption: Synthesis of CBr2F2 via fluorination of CBr4.

Analytical Laboratory Method: NIOSH Method 1012

For the analysis of CBr2F2 in workplace air, NIOSH Method 1012 can be employed. This method generally involves:

-

Sampling: A known volume of air is drawn through a solid sorbent tube (e.g., charcoal) to adsorb the analyte.

-

Desorption: The analyte is desorbed from the sorbent using a suitable solvent (e.g., carbon disulfide).

-

Analysis: The resulting solution is analyzed by Gas Chromatography (GC) with a suitable detector, such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD).

-

Quantification: The concentration is determined by comparing the peak area of the sample to that of calibrated standards.

Caption: General workflow for NIOSH Method 1012.

Safety, Hazards, and Biological Relevance

Toxicity and Health Effects: Inhalation of this compound can cause severe respiratory issues, cardiac arrhythmias, and potentially death at high concentrations.[6] It is irritating to the eyes, skin, and respiratory system.[3] Direct contact with the liquefied gas can cause frostbite.[1] In case of exposure, it is critical to move the individual to fresh air and seek medical attention.[1] Due to the risk of cardiac rhythm disturbances, catecholamine drugs like epinephrine (B1671497) should be used with extreme caution.[1] A 15-minute exposure to 6,400 ppm was reported to be fatal to rats.[3][13]

Environmental Impact: CBr2F2 is a potent ozone-depleting substance (ODS).[6] Its release contributes to the degradation of the stratospheric ozone layer, which protects the Earth from harmful ultraviolet radiation.[6]

Relevance in Drug Development: While CBr2F2 itself is not a therapeutic agent, its structural motifs are relevant. Halogenated compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. The incorporation of difluoromethyl groups can enhance metabolic stability and binding interactions of drug candidates.[14] CBr2F2 can be used as a reagent in the synthesis of pharmaceutical intermediates.[7] For example, it serves as a source for difluorocarbene or other difluoromethyl synthons, which are then incorporated into more complex, pharmacologically active molecules.

Caption: Role of CBr2F2 as a reagent in drug development.

This guide provides a foundational understanding of this compound's properties for scientific and research applications. Given its hazardous nature and environmental impact, all handling and experimental procedures should be conducted with appropriate safety precautions and in accordance with regulatory guidelines.

References

- 1. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]

- 2. This compound | CBr2F2 | CID 6382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Difluorodibromomethane [chembk.com]

- 4. This compound CAS#: 75-61-6 [amp.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Buy this compound | 75-61-6 [smolecule.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. chembk.com [chembk.com]

- 10. Page loading... [wap.guidechem.com]

- 11. chemwhat.com [chemwhat.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. 75-61-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Dibromodifluoromethane: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for Dibromodifluoromethane (CBr₂F₂), a compound of interest in various chemical research and development sectors. The document details infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopic data, along with the experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending of its carbon-bromine and carbon-fluorine bonds.

IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 1195 | C-F asymmetric stretch | Strong |

| 1125 | C-F symmetric stretch | Strong |

| 680 | C-Br asymmetric stretch | Medium |

| 590 | C-Br symmetric stretch | Medium |

| 350 | F-C-F bending (scissoring) | Weak |

| 280 | Br-C-Br bending (scissoring) | Weak |

| 240 | F-C-Br bending (rocking) | Weak |

| 180 | F-C-Br bending (wagging) | Weak |

Note: Peak positions can vary slightly depending on the experimental conditions and the phase of the sample.

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like this compound is through the use of attenuated total reflectance (ATR) or by creating a thin film between salt plates.[1][2][3]

Methodology: Thin Film between Salt Plates

-

Sample Preparation: A single drop of liquid this compound is placed on the polished surface of a salt plate (e.g., NaCl or KBr).[1][4][2] A second salt plate is then carefully placed on top to create a thin, uniform liquid film.[1][4][2]

-

Instrument Setup: The salt plate "sandwich" is mounted in the sample holder of an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the clean, empty salt plates is recorded. Subsequently, the spectrum of the sample is acquired. The instrument is typically set to scan the mid-infrared range (4000-400 cm⁻¹).[3]

-

Data Processing: The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy by probing molecular vibrations that result in a change in polarizability.

Raman Spectral Data

| Raman Shift (cm⁻¹) | Assignment | Intensity |

| 1085 | C-F symmetric stretch | Medium |

| 590 | C-Br symmetric stretch | Strong |

| 350 | F-C-F bending (scissoring) | Medium |

| 280 | Br-C-Br bending (scissoring) | Strong |

| 240 | F-C-Br bending (rocking) | Weak |

| 180 | F-C-Br bending (wagging) | Weak |

Note: Peak positions and intensities can be influenced by the excitation wavelength and other experimental parameters.

Experimental Protocol for Raman Spectroscopy

The Raman spectrum of liquid this compound can be obtained using a standard Raman spectrometer with a liquid sample holder.[5][6][7][8]

Methodology:

-

Sample Preparation: The liquid sample is placed in a quartz or glass cuvette. Aqueous solutions can be readily analyzed by Raman spectroscopy as water is a weak Raman scatterer.[5]

-

Instrument Setup: The cuvette is placed in the sample compartment of the Raman spectrometer. A laser (e.g., Nd:YAG at 1064 nm or a frequency-doubled Nd:YAG at 532 nm) is used as the excitation source.[5][8] The scattered light is collected, typically at a 90° or 180° (backscattering) geometry.[7][8]

-

Data Acquisition: The spectrum is recorded by scanning a range of Raman shifts (e.g., 100-3500 cm⁻¹).

-

Data Processing: The raw data is processed to remove background fluorescence and to correct for instrument response.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹³C and ¹⁹F NMR are particularly informative.

¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ) in ppm (relative to TMS) | Multiplicity | Coupling Constant (J) in Hz |

| ¹³C | ~ 25 | Triplet | JC-F ≈ 350 Hz |

Note: The chemical shift can be solvent-dependent. The triplet multiplicity arises from the coupling of the carbon nucleus with the two equivalent fluorine nuclei.

¹⁹F NMR Spectral Data

| Nucleus | Chemical Shift (δ) in ppm (relative to CFCl₃) | Multiplicity |

| ¹⁹F | ~ -8.5 | Singlet |

Note: The ¹⁹F chemical shift is a sensitive probe of the electronic environment.[9] The two fluorine atoms are chemically and magnetically equivalent, resulting in a single resonance.

Experimental Protocol for NMR Spectroscopy

The following outlines a general procedure for acquiring ¹³C and ¹⁹F NMR spectra of this compound.[10][11][12][13][14]

Methodology:

-

Sample Preparation: A solution of this compound is prepared by dissolving it in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[10] Tetramethylsilane (TMS) or another appropriate internal standard may be added for chemical shift referencing.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.[10][15] For ¹³C NMR, the spectrometer is tuned to the ¹³C frequency, and for ¹⁹F NMR, to the ¹⁹F frequency.

-

Data Acquisition:

-

¹³C NMR: A standard proton-decoupled pulse sequence is typically used to obtain a singlet for each unique carbon, though in this case, the C-F coupling will still be present.[10][12] To obtain a quantitative spectrum, a longer relaxation delay (at least 5 times the longest T₁) and inverse-gated decoupling should be employed.[10][12]

-

¹⁹F NMR: A simple pulse-acquire sequence is generally sufficient.[11] An appropriate spectral width must be chosen to encompass the expected chemical shift range.[14]

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.[10][11] The chemical shifts are referenced to the internal standard.[10]

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. en.wikipedia.org [en.wikipedia.org]

- 4. homework.study.com [homework.study.com]

- 5. plus.ac.at [plus.ac.at]

- 6. emeraldcloudlab.com [emeraldcloudlab.com]

- 7. spiedigitallibrary.org [spiedigitallibrary.org]

- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 9. biophysics.org [biophysics.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. sc.edu [sc.edu]

- 13. chem.uiowa.edu [chem.uiowa.edu]

- 14. F19 detection [nmr.chem.ucsb.edu]

- 15. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Early Scientific Applications of Dibromodifluoromethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromodifluoromethane (CBr₂F₂), known commercially as Halon 1202 or Freon 12-B2, is a synthetic organohalogen compound that garnered significant scientific interest in the mid-20th century. Its unique combination of chemical and physical properties led to its investigation and application in diverse scientific fields, most notably as a highly effective fire-extinguishing agent and as a valuable reagent in organic synthesis for the introduction of fluorine atoms into molecules. This technical guide provides a detailed overview of the early scientific applications of this compound, focusing on its core functionalities, experimental protocols, and the fundamental science underpinning its utility.

Physical and Chemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in any scientific context. The following table summarizes key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | CBr₂F₂ | [1] |

| Molecular Weight | 209.82 g/mol | [1] |

| CAS Number | 75-61-6 | [1] |

| Appearance | Colorless, non-flammable liquid or gas | [1][2] |

| Odor | Characteristic odor | [2] |

| Boiling Point | 24.5 °C (76.1 °F) | [2] |

| Melting Point | -141 °C (-221.8 °F) | [3] |

| Density (liquid) | 2.288 g/cm³ at 15.6 °C (60 °F) | [2] |

| Vapor Pressure | 620 mmHg at 20 °C (68 °F) | [2] |

| Solubility | Insoluble in water; Soluble in ether, acetone, and benzene | [1] |

| UN Number | 1941 | [1] |

Early Applications in Fire Suppression

This compound was recognized early on as a potent fire suppressant, particularly for flammable liquids and electrical fires.[1][4] Its effectiveness stems from its ability to interrupt the chemical chain reactions of combustion.[5][6]

Mechanism of Fire Suppression

The primary fire-extinguishing mechanism of this compound is not cooling or smothering, but rather a chemical inhibition of the combustion process. This process is driven by the bromine atoms in the molecule, which act as radical scavengers.[5][6]

Caption: Fire suppression mechanism of this compound (Halon 1202).

Experimental Protocol: Evaluation of Fire Extinguishing Concentration (Cup-Burner Method)

The following is a generalized protocol based on the principles of early halon testing methodologies, such as the cup-burner method, to determine the extinguishing concentration of this compound.

Objective: To determine the minimum concentration of this compound in air required to extinguish a stabilized flame of a liquid fuel.

Materials:

-

Cup-burner apparatus

-

Liquid fuel (e.g., n-heptane)

-

Compressed air source

-

This compound source

-

Flowmeters for air and this compound

-

Ignition source

Procedure:

-

Apparatus Setup: The cup-burner apparatus, consisting of a fuel cup surrounded by a chimney for air flow, is assembled.

-

Fuel and Air Flow: A steady flow of air is introduced through the chimney. The liquid fuel is introduced into the cup and ignited. The fuel level is maintained at a constant height.

-

Flame Stabilization: The air flow is adjusted to create a stable, reproducible flame.

-

Agent Introduction: A measured flow of this compound vapor is introduced into the air stream.

-

Observation: The concentration of this compound is gradually increased until the flame is extinguished.

-

Data Recording: The flow rates of air and this compound at the point of extinguishment are recorded.

-

Calculation: The extinguishing concentration is calculated as the volume percentage of this compound in the total air and agent mixture.

-

Replication: The experiment is repeated multiple times to ensure reproducibility and to obtain an average extinguishing concentration.

Early Applications in Organic Synthesis

This compound served as a key reagent in early organofluorine chemistry, primarily as a precursor to the highly reactive intermediate, difluorocarbene (:CF₂). This intermediate was then used to synthesize gem-difluoro compounds, which are of interest in medicinal and materials chemistry.

Synthesis of gem-Difluoro Compounds via Difluorocarbene

One of the earliest and most significant applications of this compound in organic synthesis was its use in the generation of difluorocarbene, which could then react with various substrates, such as carbonyl compounds, to yield gem-difluoroalkanes.[7] The reaction is typically mediated by a reducing agent, such as zinc.

Caption: Workflow for the synthesis of gem-difluoro compounds using this compound.

Experimental Protocol: Synthesis of a gem-Difluoroalkane from a Ketone

The following protocol is a representative procedure for the conversion of a carbonyl compound to a gem-difluoroalkane using this compound and zinc.

Objective: To synthesize a gem-difluoroalkane from a ketone using this compound as the difluorocarbene source.

Materials:

-

A ketone (e.g., cyclohexanone)

-

This compound

-

Activated zinc powder

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)

-

Inert atmosphere apparatus (e.g., Schlenk line)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Activated zinc powder and the anhydrous solvent (THF) are added to the flask. The ketone is then added to the stirred suspension.

-

This compound Addition: this compound is dissolved in anhydrous THF and added dropwise to the reaction mixture via the dropping funnel. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the pure gem-difluoroalkane.

Early Applications in Drug Development

While this compound itself was not used as a therapeutic agent, its role as a synthetic intermediate was explored in the broader context of introducing fluorine into potential drug candidates. The incorporation of fluorine atoms into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[8][] Early research into fluorinated compounds laid the groundwork for the later development of many successful fluorinated pharmaceuticals. Bromofluoromethanes, including this compound, were recognized as useful building blocks for creating these more complex fluorinated molecules.[10] However, specific, well-documented examples of its direct use in the synthesis of an early drug candidate are scarce in publicly available literature from that period. Its primary contribution was in establishing fundamental synthetic methodologies for the creation of gem-difluoro moieties, which later became a key structural feature in many modern drugs.

Conclusion

The early scientific applications of this compound were primarily centered on its potent fire-extinguishing capabilities and its utility as a reagent in organic synthesis for the introduction of the difluoromethylene group. As a fire suppressant, its mechanism of chemical inhibition through radical scavenging was a significant advancement in fire safety technology. In organic chemistry, its role as a precursor to difluorocarbene opened up new pathways for the synthesis of gem-difluoro compounds, a structural motif that would later prove to be of great importance in the development of pharmaceuticals and advanced materials. While its use has been largely curtailed due to its ozone-depleting potential, the foundational scientific knowledge gained from the study of this compound continues to inform modern research in fire suppression and organofluorine chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. kordfire.com [kordfire.com]

- 5. protectionrt.com [protectionrt.com]

- 6. reddit.com [reddit.com]

- 7. Transformation of carbonyl compounds into gem-difluoro compounds with this compound/zinc reagent - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 10. data.epo.org [data.epo.org]

Dibromodifluoromethane (Halon 1202): A Technical History of a Potent Fire Suppressant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromodifluoromethane, commonly known as Halon 1202, is a halogenated hydrocarbon that was once a cornerstone in the field of fire suppression. Its exceptional effectiveness in extinguishing fires, particularly in critical applications such as aviation and military systems, made it a valuable tool for fire safety. However, its significant environmental impact, specifically its role in ozone depletion, led to a global phase-out of its production. This technical guide provides an in-depth history of this compound as a fire suppressant, detailing its properties, the experimental protocols used to evaluate its performance, and the chemical mechanisms behind its potent fire-extinguishing capabilities.

Historical Development and Phase-Out

The development of halogenated hydrocarbons, or halons, as fire extinguishing agents began in the mid-20th century. These compounds, characterized by the presence of halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon backbone, were found to be highly effective at interrupting the chemical chain reactions of combustion.[1] this compound emerged as one of the most effective of these agents.[2]

Early research, notably by the U.S. Army, identified Halon 1202 as a powerful fire extinguishant, though its toxicity was also a recognized concern.[2] Its high efficacy led to its adoption in critical applications where rapid fire suppression was paramount.

The turning point for Halon 1202 and other halons came with the discovery of their detrimental effect on the Earth's ozone layer. Classified as a Class I ozone-depleting substance, the production and use of this compound were significantly curtailed by the Montreal Protocol on Substances that Deplete the Ozone Layer.[3] This international treaty, signed in 1987, mandated the phase-out of the production of ozone-depleting substances, leading to a search for viable alternatives.

Physicochemical and Fire Suppression Properties

This compound is a colorless, non-flammable liquid at room temperature with a boiling point of 22.8 °C.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | CBr2F2 |

| Molar Mass | 209.82 g/mol |

| Boiling Point | 22.8 °C |

| Density (liquid) | 2.27 g/cm³ |

| Vapor Pressure | 83 kPa at 20 °C |

| Ozone Depletion Potential (ODP) | High |

Table 1: Physicochemical Properties of this compound.[2][3]

| Fuel | Extinguishing Concentration (vol%) |

| Methane | 3.1 |

| Propane | 4.3 |

| n-Heptane | 4.1 |

| Ethanol | 3.8 |

| Ethylene | 6.8 |

Table 2: Extinguishing Concentrations for Halon 1301 Determined by the Cup Burner Method.[4]

Experimental Protocols: The Cup-Burner Method

The primary experimental protocol for determining the extinguishing concentration of gaseous fire suppressants is the cup-burner method. This standardized test provides a reproducible means of evaluating the relative effectiveness of different agents.